molecular formula C11H13NO4 B060359 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 163035-51-6

2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B060359
M. Wt: 223.22 g/mol
InChI Key: MIHCRRSFJZJEPF-UHFFFAOYSA-N
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Description

2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid, or 2-E1OH-3aEI-7C, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the isoindoline family of compounds, which are known for their interesting properties and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structure of Esterification Products of 6-aryl-1,2,3,6,7,7a-hexahydro-3а,6-epoxyisoindole-7-carboxylic Acids : This research discusses the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids and their esterification, revealing unexpected cleavage products of the 3a,6-oxo bridge. X-ray structural analysis confirmed the structure of these products (Nadirova et al., 2019).

  • Synthesis, Crystal Structures, and Photoluminescence Properties of Two 2D Coordination Polymer Compounds with Drug Ligand Enoxacin : This paper details the synthesis and analysis of two-dimensional coordination polymers using a ligand related to 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid, highlighting their structural and photoluminescence properties (Yu et al., 2006).

Reactions and Mechanisms

  • Ring-chain Tautomerism in the Products of the Reaction Between 5-substituted Furfurylamines and Anhydrides of α,β-unsaturated Carboxylic Acids : This study explores the reaction mechanism involving 5-substituted furfurylamines, leading to the formation of compounds including 1-oxo-2,3,7,7a-hexahydro-1H-3a,6-epoxyisoindoles, with insights on the tautomerism and equilibrium in these reactions (Zubkov et al., 2016).

  • Aromatization of IMDAF Adducts in Aqueous Alkaline Media : This research presents a method for the aromatization of 3a,6-epoxyisoindoles to isoindoline-4-carboxylic acids, providing a unique approach for the synthesis of these compounds, and insights into the practical aspects and efficiency of the process (Zubkov et al., 2012).

Biochemical and Pharmacological Studies

  • Ethyl Pyruvate and Ethyl Lactate Down-regulate the Production of Pro-inflammatory Cytokines and Modulate Expression of Immune Receptors : This study explores the effects of esters of alpha-oxo-carbonic acids, like ethyl pyruvate, on inflammatory immune responses, providing insights into potential biochemical and pharmacological applications (Hollenbach et al., 2008).

properties

IUPAC Name

3-ethyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-12-5-11-4-3-6(16-11)7(10(14)15)8(11)9(12)13/h3-4,6-8H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHCRRSFJZJEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC23C=CC(O2)C(C3C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389959
Record name 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

CAS RN

163035-51-6
Record name 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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